

# LEQ803: A Comprehensive Technical Review of a Primary Ribociclib Metabolite

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ribociclib, marketed as Kisqali®, is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is a critical therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] The clinical efficacy and safety profile of any drug is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. Ribociclib undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[1][2][4][5] This technical guide provides an in-depth examination of **LEQ803**, a major circulating metabolite of Ribociclib. We will delve into its formation, pharmacokinetic profile, clinical relevance, and the experimental methodologies used for its characterization.

# Metabolic Pathway: Formation of LEQ803

**LEQ803**, also known as N-Desmethyl Ribociclib, is a primary phase I metabolite of Ribociclib. [4][6] Its formation occurs predominantly through oxidative metabolism in the liver. In vitro and in vivo studies have conclusively identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the N-demethylation of Ribociclib at the piperazine ring, yielding **LEQ803**.[1][4][5][6][7] While other enzymes, such as flavin-containing monooxygenase 3 (FMO3), contribute to the overall metabolism of Ribociclib, CYP3A4 is the key driver for the generation of **LEQ803**.[1][4]





Click to download full resolution via product page

Caption: Metabolic conversion of Ribociclib to **LEQ803** via CYP3A4.

# Quantitative Data Summary: Pharmacokinetics of LEQ803

The pharmacokinetic (PK) profile of **LEQ803** has been characterized in human studies. A key finding is that the plasma concentration-time profile of **LEQ803** is parallel to that of the parent drug, Ribociclib, suggesting its formation is rate-limited by the metabolism of Ribociclib.[1][8] Despite being a major metabolite, its systemic exposure is significantly lower than that of Ribociclib.



| Parameter                            | Value                            | Condition                               | Reference |
|--------------------------------------|----------------------------------|-----------------------------------------|-----------|
| Relative Exposure<br>(AUC0–24 h)     | ~8-10% of Ribociclib             | Steady state; 600 mg<br>Ribociclib dose | [1][8]    |
| Time to Maximum Concentration (Tmax) | 4.0 hours (median)               | After repeated 600 mg daily doses       | [1]       |
| Half-life (T1/2)                     | 31.4 hours                       | After repeated 600 mg daily doses       | [1]       |
| Metabolic Ratio (Oral)               | 0.198 (LEQ803-to-<br>Ribociclib) | Single dose                             | [9]       |
| Metabolic Ratio<br>(Intravenous)     | 0.125 (LEQ803-to-<br>Ribociclib) | Single dose                             | [9]       |
| Excretion (Feces)                    | ~14% of administered dose        | Human ADME study                        | [5]       |
| Excretion (Urine)                    | ~4% of administered dose         | Human ADME study                        | [5]       |

AUC0–24 h: Area under the plasma concentration-time curve from time 0 to 24 hours.

Based on its significantly lower in vivo exposure and relative in vitro pharmacological activity, **LEQ803** is not considered to have a clinically relevant contribution to the overall therapeutic effect of Ribociclib.[1]

## **Experimental Protocols**

The identification and quantification of **LEQ803** have been accomplished through a series of standard drug metabolism studies.

### In Vitro Metabolism Characterization

- Objective: To identify the metabolic pathways and enzymes responsible for Ribociclib metabolism.
- Methodology:



- Incubation: Radiolabeled ([3H] or [14C]) Ribociclib is incubated with human liver microsomes (HLM) or recombinant human CYP and FMO enzymes.[4]
- Cofactors: The incubation mixture includes necessary cofactors such as NADPH to initiate the metabolic reactions.[4]
- Reaction Quenching: After a specified time, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile.
- Sample Analysis: The quenched samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites formed.[10][11]
- Enzyme Phenotyping: By using specific chemical inhibitors or recombinant enzymes, the contribution of individual enzymes (e.g., CYP3A4) to the formation of each metabolite is determined.[4]

## **Human ADME Study**

- Objective: To understand the absorption, distribution, metabolism, and excretion of Ribociclib and its metabolites in humans.
- Methodology:
  - Dosing: A single oral dose of radiolabeled ([14C]) Ribociclib is administered to healthy male volunteers.[4]
  - Sample Collection: Blood, plasma, urine, and feces are collected at various time points.[4]
  - Radioactivity Measurement: Total radioactivity in the collected samples is measured using liquid scintillation counting to determine the extent of absorption and routes of excretion.
  - Metabolite Profiling: Samples are processed and analyzed by LC-MS/MS to profile and identify the metabolites present in circulation and excreta.[4]
  - Quantification: The amount of Ribociclib and its metabolites, including LEQ803, is quantified to determine their relative abundance.



# **Bioanalytical Quantification in Plasma**

- Objective: To accurately measure the concentrations of Ribociclib and LEQ803 in clinical plasma samples.
- Methodology:
  - Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction. A stable isotope-labeled internal standard (e.g., Ribociclib-d6) is added to ensure accuracy.[12]
  - Chromatographic Separation: The extracted samples are injected into a High-Performance Liquid Chromatography (HPLC) system, often using a reversed-phase C18 column, to separate Ribociclib and LEQ803 from other plasma components.[13][14]
  - Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for quantifying the specific parent-to-product ion transitions for both Ribociclib and LEQ803.[13]
  - Validation: The method is fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, sensitivity, linearity, accuracy, and precision.[12]
     [13]





Click to download full resolution via product page

Caption: Workflow for Ribociclib metabolite identification.

## **Mechanism of Action: Ribociclib Signaling Pathway**

To understand the context of Ribociclib's metabolism, it is essential to review its mechanism of action. Ribociclib targets the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, which is a fundamental regulator of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Ribociclib restores cell cycle control by inhibiting CDK4 and CDK6, preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, halting the cell's progression from the G1 to the S phase of the cell cycle.[1][2]





Click to download full resolution via product page

Caption: Ribociclib inhibits the CDK4/6-Rb signaling pathway.

### Conclusion

**LEQ803** is a well-characterized, primary metabolite of Ribociclib, formed via CYP3A4-mediated N-demethylation. Its pharmacokinetic profile mirrors that of the parent compound but at substantially lower concentrations, representing approximately 8-10% of the systemic exposure of Ribociclib.[1][8] Consequently, it is considered to make a negligible contribution to the overall clinical activity. The elucidation of its formation and disposition through rigorous in vitro and in



vivo studies has been crucial for a comprehensive understanding of Ribociclib's ADME profile, supporting its safe and effective use in the clinic. This guide provides a core technical summary for professionals engaged in oncology drug research and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [LEQ803: A Comprehensive Technical Review of a Primary Ribociclib Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3180018#leq803-as-a-metabolite-of-ribociclib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com